N-(3,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS/c1-16-12-17(2)14-19(13-16)25-21(29)15-30-23-27-26-22(18-8-10-24-11-9-18)28(23)20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMGCAYYUBMCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or other functional groups, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Research indicates that derivatives of N-(3,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit significant activity against various bacterial and fungal strains. The presence of the pyridine and triazole moieties enhances their interaction with biological targets, making them promising candidates for new antimicrobial agents .
Anticancer Potential
The triazole derivatives have also shown promise in anticancer research. Studies have demonstrated that modifications to the triazole ring can lead to compounds with selective cytotoxic effects on cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its biological activity. Research has focused on altering substituents on the phenyl and pyridine rings to enhance binding affinity and efficacy against specific targets. These studies often utilize molecular docking simulations to predict interactions with key biological macromolecules .
Synthesis of Derivatives
The synthesis of this compound typically involves multi-step processes that allow for the generation of various derivatives. These derivatives can be tailored for specific biological activities or improved pharmacokinetic properties. For instance, variations in the alkyl groups or functional groups attached to the triazole can significantly influence the compound's solubility and stability .
Crystallographic Studies
Crystallographic analysis has provided insights into the molecular geometry and bonding characteristics of this compound. Detailed studies reveal that the bond lengths and angles within the triazole ring are consistent with theoretical predictions, confirming the stability of its structure under physiological conditions. Such data is essential for understanding how structural features relate to biological activity .
Case Studies and Experimental Findings
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of triazole derivatives were synthesized based on the core structure of N-(3,5-Dimethylphenyl)-2-((4-phenyldisulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol)acetamide. These compounds were tested against common pathogens such as Staphylococcus aureus and Candida albicans. Results indicated that specific modifications led to enhanced antimicrobial activity compared to existing treatments.
Case Study 2: Anticancer Activity
Another study explored the anticancer properties of modified triazoles derived from N-(3,5-Dimethylphenyl)-2-thioacetamide in various cancer cell lines. The findings demonstrated that certain derivatives induced apoptosis more effectively than standard chemotherapeutics, highlighting their potential as alternative cancer treatments .
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with five analogues, focusing on structural variations, synthesis strategies, and inferred biological implications.
Structural Variations and Key Differences
Biological Activity
N-(3,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 415.51 g/mol. Its structure features a triazole ring and a sulfanyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5OS |
| Molecular Weight | 415.51 g/mol |
| CAS Number | 337505-60-9 |
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions that allow for the creation of various derivatives. Key steps include:
- Formation of Triazole Ring : The initial reaction involves the condensation of appropriate hydrazine derivatives with thioketones to form the triazole structure.
- Introduction of Sulfanyl Group : Subsequent reactions introduce the sulfanyl group through nucleophilic substitution.
- Final Acetylation : The final step involves acetylation to yield the target compound.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating their potency against these cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 47f | HCT116 | 6.2 |
| Compound 47e | T47D | 27.3 |
Enzyme Inhibition
The compound also shows potential as an inhibitor of key enzymes involved in sterol biosynthesis:
- CYP51 Inhibition : It has been identified as a strong inhibitor of CYP51, an enzyme critical for sterol biosynthesis in various pathogens including Leishmania .
- Selectivity Profiles : Variants of this compound have exhibited selectivity towards inhibiting CYP5122A1 over CYP51, suggesting potential for targeted therapeutic applications .
The mechanism by which N-(3,5-Dimethylphenyl)-2-((4-phenyl-5-(pyridin-4-y)-4H-1,2,4-triazol-3-yl)thio)acetamide exerts its biological effects is believed to involve:
- Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target proteins due to its structural features.
- Induction of Apoptosis : In cancer cells, it may induce apoptosis through pathways involving mitochondrial disruption and caspase activation.
Case Studies
Several studies have explored the biological activity of related compounds:
Q & A
Q. Can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Use ADMET prediction tools (e.g., SwissADME, pkCSM) to estimate logP (≈3.2), bioavailability (70–80%), and CYP450 interactions.
- Molecular dynamics (MD) simulations (GROMACS) model membrane permeability.
- Validate predictions with in vivo PK studies in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
